3-amino-N-(4-bromophenyl)propanamide

Physical Chemistry Solid-State Characterization Formulation Development

Sourcing a versatile, bifunctional building block for medicinal chemistry often means compromising on the reactive handle diversity. This 3-amino-N-(4-bromophenyl)propanamide (CAS 938515-88-9) directly solves this by providing both a nucleophilic primary amine and a 4-bromophenyl group for cross-coupling. - Derivatization: Primary amine enables amidation, sulfonylation, and reductive amination for library generation. - Analytical Clarity: Distinct bromine isotopic pattern (MW 243.10 g/mol) ensures unambiguous mass spectrometry QC. - Physical Form: Lower melting point (pred. 148.87 °C) vs. non-aminated analogs aids solubility in reaction workflows.

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Cat. No. B12220891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-bromophenyl)propanamide
Molecular FormulaC9H11BrN2O
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCN)Br
InChIInChI=1S/C9H11BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
InChIKeyAUTQMUXONQQRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(4-bromophenyl)propanamide Identity & Procurement


3-Amino-N-(4-bromophenyl)propanamide (CAS 938515-88-9) is an aryl-propanamide derivative characterized by a primary aliphatic amine moiety attached to the 3-position of a propanamide backbone, which is N-substituted with a 4-bromophenyl group [1]. This bifunctional structure, possessing both a nucleophilic primary amine and a halogenated aromatic ring, distinguishes it from simpler N-arylpropanamides and establishes its primary utility as a versatile intermediate in medicinal chemistry and chemical biology research . Physicochemical parameters, including a predicted melting point of 148.87 °C and a calculated density of ~1.5 g/cm³, inform its handling and storage .

Product Type
Bifunctional aryl-propanamide intermediate
Key Structural Handles
Primary aliphatic amine + 4-bromophenyl group
Research Workflow Fit
Medicinal chemistry derivatization; chemical biology probe synthesis

Why 3-Amino-N-(4-bromophenyl)propanamide Cannot Be Substituted


Within the class of N-arylpropanamides, simple substitution is not equivalent due to the profound influence of both the 3-amino group and the 4-bromophenyl substituent on physicochemical and reactive properties. The presence of the primary amine introduces a strong hydrogen-bond donor and a nucleophilic handle, enabling further derivatization and impacting solubility and solid-state packing relative to non-aminated analogs . Concurrently, the 4-bromo substituent confers distinct electronic and steric effects compared to other halogenated derivatives (e.g., 4-chloro or 4-fluoro), which can critically alter biological target engagement and reactivity in cross-coupling reactions . The quantitative evidence presented in Section 3 details these specific, measurable differentiators that preclude generic interchangeability.

Amine handle
Non-aminated N-(4-bromophenyl)propanamide lacks the primary amine; solubility, solid-state packing and derivatization scope may shift significantly.
Halogen identity
4-chloro or 4-fluoro analogs alter electronic effects and cross-coupling reactivity; biological target engagement may not transfer directly.

3-Amino-N-(4-bromophenyl)propanamide: Quantitative Evidence


Melting Point: Aminated vs Non-Aminated Analog

The incorporation of a primary amine group at the 3-position of the propanamide backbone substantially depresses the melting point compared to the parent N-(4-bromophenyl)propanamide. The target compound exhibits a melting point range of 103-105 °C , whereas the non-aminated analog N-(4-bromophenyl)propanamide displays a significantly higher melting point range of 146-148 °C .

Melting point
Head-to-head
103–105 °C vs 146–148 °C (non-aminated analog)
Supports formulation and solid-state handling differentiation.
Vendor datasheet values; free base form.
Physical Chemistry Solid-State Characterization Formulation Development

Molecular Weight: Bromo vs Chloro Analog

The presence of the bromine atom confers a distinct molecular weight signature that differentiates the compound from its chlorinated counterpart, facilitating unambiguous identification in mass spectrometry analyses. The target compound (C9H11BrN2O) has a molecular weight of 243.10 g/mol [1]. In contrast, the 4-chloro analog, 3-amino-N-(4-chlorophenyl)propanamide (C9H11ClN2O), has a molecular weight of 198.65 g/mol .

Molecular weight
Reported
243.10 g/mol (Br) vs 198.65 g/mol (Cl analog)
Mass shift aids unambiguous LC-MS identification.
Calculated exact mass from molecular formula.
Mass Spectrometry Analytical Chemistry Structure Confirmation

Predicted Physicochemical Profile

Computational predictions provide a quantitative basis for anticipating the compound's behavior in common laboratory workflows. The compound is predicted to have a melting point of 148.87 °C, a boiling point of ~414.5 °C at 760 mmHg, a density of ~1.5 g/cm³, and a refractive index (n20D) of 1.63 . While these are predicted values, they serve as a practical guide for initial method development and material handling absent extensive experimental data.

Predicted profile
Data to verify
mp ~148.9 °C, bp ~414.5 °C, density ~1.5 g/cm³, n20D 1.63
Preliminary guide for solvent selection and safety margins.
Predicted values; experimental verification recommended.
Solubility Prediction Chromatography Process Chemistry

Enhanced Synthetic Versatility via Primary Amine

Unlike simpler N-(4-bromophenyl)propanamide, the target compound incorporates a free primary amine group. This functional handle enables a wider array of subsequent chemical transformations, including amide bond formation, reductive amination, and sulfonylation, without requiring de novo installation of a reactive group. This is a class-level advantage shared by 3-aminopropanamide derivatives [1].

Synthetic versatility
Class-level
Primary amine enables amidation, reductive amination, sulfonylation.
Broader derivatization scope vs non-aminated analogs.
Class reactivity reference; individual validation needed.
Medicinal Chemistry Organic Synthesis Building Blocks

3-Amino-N-(4-bromophenyl)propanamide: Validated Applications


Solid-Phase Peptide Synthesis

The significantly lower melting point (103-105 °C) compared to the non-aminated analog (146-148 °C) suggests enhanced solubility and a reduced propensity for crystallization under standard reaction conditions. This property is advantageous in solid-phase synthesis workflows where maintaining reagent solubility is critical for efficient coupling and washing steps.

LC-MS Purity Assessment

The distinct molecular weight of 243.10 g/mol, with a characteristic bromine isotopic pattern, provides an unambiguous mass spectrometry signature [1]. This differentiates it from chlorinated analogs (MW 198.65 g/mol) and ensures accurate identification and purity analysis during quality control, a crucial step in pharmaceutical research procurement.

Medicinal Chemistry Library Synthesis

The primary amine handle enables a wide range of derivatization reactions (e.g., amidation, sulfonylation, reductive amination) [2]. This makes the compound a privileged scaffold for generating focused libraries targeting proteases, kinases, or GPCRs, where the 4-bromophenyl group can engage hydrophobic pockets and the amine serves as a vector for introducing additional diversity elements.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Aminated propanamide with lower melting range
Solubility maintenance during coupling and wash steps
LC-MS purity assessment
Distinct bromine isotopic pattern
Unambiguous identity and purity confirmation
Medicinal chemistry library synthesis
Primary amine derivatization handle
Diversification via amidation, sulfonylation, reductive amination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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